molecular formula C16H13ClO2 B2843068 2-(4-chlorophenyl)-2,3-dihydro-1H-indene-2-carboxylic acid CAS No. 1266693-59-7

2-(4-chlorophenyl)-2,3-dihydro-1H-indene-2-carboxylic acid

Cat. No. B2843068
M. Wt: 272.73
InChI Key: ACCYRGLHBFMICU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(4-chlorophenyl)-2,3-dihydro-1H-indene-2-carboxylic acid” is a complex organic molecule. It likely contains an indene core (a fused cyclohexene and benzene ring), a carboxylic acid group (-COOH), and a 4-chlorophenyl group (a benzene ring with a chlorine atom at the 4th position) .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indene core, a 4-chlorophenyl group, and a carboxylic acid group . The exact spatial arrangement of these groups would depend on the specific synthetic pathway used .

Scientific Research Applications

Photoreleasable Protecting Groups for Carboxylic Acids

Carboxylic acids can be protected using photoreleasable groups, facilitating controlled release through photolysis. Klan et al. (2000) and Zabadal et al. (2001) have explored 2,5-dimethylphenacyl as a new photoreleasable protecting group for carboxylic acids. This method is significant for the synthesis of "caged compounds" in organic synthesis and biochemistry, offering almost quantitative yields of the corresponding carboxylic acids upon direct photolysis without the necessity of a photosensitizer (Klan et al., 2000) (Zabadal et al., 2001).

Catalytic Transformation of Functionalized Carboxylic Acids

Functionalized carboxylic acids have been transformed using multifunctional rhenium complexes, as reported by Naruto et al. (2017). This process involves α-C–H bond functionalization, hydrogenation, and hydrogenolysis, demonstrating a chemoselective catalytic approach for transforming CHnCO2H groups into functionalized alcohols under mild conditions. This method highlights the potential of carboxylic acids as valuable biorenewable feedstocks (Naruto et al., 2017).

Luminescence Sensing and Pesticide Removal

Metal-organic frameworks constructed from carboxylic acid derivatives have shown promising applications in environmental monitoring and remediation. Zhao et al. (2017) constructed thiophene-based MOFs that exhibit high selectivity and sensitivity to environmental contaminants such as Hg(II), Cu(II), Cr(VI), and salicylaldehyde, demonstrating their potential as efficient luminescent sensory materials for detecting and removing pesticides from aqueous solutions (Zhao et al., 2017).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research could focus on exploring the potential applications of this compound, optimizing its synthesis, and investigating its physical, chemical, and biological properties. This could lead to the development of new materials, pharmaceuticals, or other useful products .

properties

IUPAC Name

2-(4-chlorophenyl)-1,3-dihydroindene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO2/c17-14-7-5-13(6-8-14)16(15(18)19)9-11-3-1-2-4-12(11)10-16/h1-8H,9-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACCYRGLHBFMICU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CC1(C3=CC=C(C=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-2,3-dihydro-1H-indene-2-carboxylic acid

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